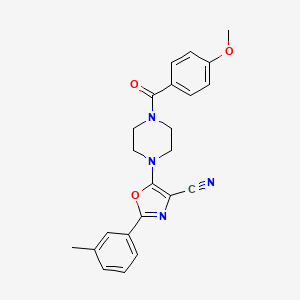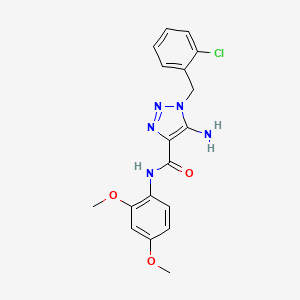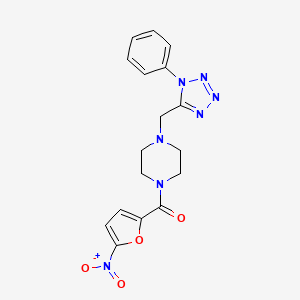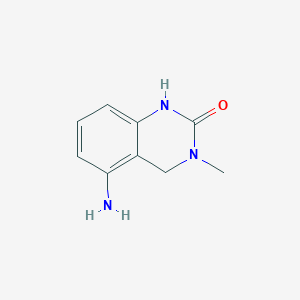
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as MT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MT-2 belongs to the class of melanocortin receptor agonists and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Research has explored the synthesis and antimicrobial activities of related compounds, including derivatives of 1,2,4-triazole and benzimidazole, which have shown good or moderate activities against various microorganisms. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007); (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
- Novel compounds related to this chemical structure have been synthesized and tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities. These findings suggest the potential of similar compounds in therapeutic applications related to pain and inflammation management (Abu‐Hashem et al., 2020).
Tuberculostatic Activity
- Studies have been conducted on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, showing potential tuberculostatic activity. This highlights the possibility of using similar chemical structures in the treatment of tuberculosis (Foks et al., 2004).
Antimicrobial Activity of Pyridine Derivatives
- Pyridine derivatives, closely related to the chemical structure , have been synthesized and shown variable antimicrobial activities against bacteria and fungi. This suggests a broad spectrum of potential antimicrobial applications for similar compounds (Patel et al., 2011).
Biological Activity of Piperazin-1-yl)methanone Derivatives
- A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and tested, showing moderate to good antimicrobial activity. This indicates the potential for developing effective antimicrobial agents from similar chemical structures (Mhaske et al., 2014).
Antiviral Activity
- Arylketotetramethylene analogues of disoxaril, which share structural similarities, were synthesized and tested against various human rhinovirus serotypes. Some derivatives showed significant antiviral activity, suggesting the potential of similar compounds in antiviral therapies (Mai et al., 1997).
Crystal Engineering and Material Properties
- Piperazine-2,5-diones derived from related chemical structures have been studied in crystal engineering, showing potential applications in materials science and crystallography (Jagadish et al., 2003).
Central Nervous System Agents
- Compounds containing a benzotriazole moiety, similar to the chemical structure , have been synthesized and tested for their affinity to 5-HT1A and 5-HT2 receptors, indicating potential applications in CNS therapies (Mokrosz et al., 1994).
Eigenschaften
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)21-25-20(15-24)23(30-21)27-12-10-26(11-13-27)22(28)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAMILPWMAHSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)



![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)
![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)
![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2652226.png)

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)
![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)